molecular formula C13H16F3N3 B1387424 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone CAS No. 1170008-20-4

1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone

Cat. No. B1387424
CAS RN: 1170008-20-4
M. Wt: 271.28 g/mol
InChI Key: FKWSQBAETCGMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone, also known as MTPH, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. MTPH is a hydrazone derivative of 1-methylpiperidin-4-one, a cyclic organic compound that has been used in the synthesis of various pharmaceuticals. In recent years, MTPH has been investigated for its various biological activities, including its role in the regulation of gene expression and its potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential applications in the field of medicinal chemistry. It has been investigated for its role in the regulation of gene expression, its anti-inflammatory and anti-tumor activities, and its potential as a therapeutic agent for a variety of diseases. 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has also been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and inhibition of COX-2 has been shown to reduce inflammation. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential as an antioxidant and for its ability to modulate the activity of certain enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has not been fully elucidated. However, it is believed to act as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone have not been fully elucidated. However, it has been studied for its potential as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone in laboratory experiments include its ease of synthesis and its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone has been studied for its potential as an inhibitor of COX-2, which is involved in the production of pro-inflammatory molecules. However, the potential toxicity of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone is not yet fully understood, and further research is needed to fully elucidate its safety profile.

Future Directions

The potential future directions for 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone include further investigation into its potential as an inhibitor of COX-2, its ability to modulate the activity of certain enzymes involved in the metabolism of drugs, and its potential as a therapeutic agent for a variety of diseases. Additionally, further research is needed to fully elucidate the safety profile of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone and its potential toxicity. Additionally, further research is needed to explore the potential applications of 1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone in the field of medicinal chemistry.

properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3/c1-19-8-6-10(7-9-19)17-18-12-5-3-2-4-11(12)13(14,15)16/h2-5,18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSQBAETCGMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC2=CC=CC=C2C(F)(F)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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